molecular formula C6H12O6 B12644896 beta-D-Altrofuranose CAS No. 40461-79-8

beta-D-Altrofuranose

Cat. No.: B12644896
CAS No.: 40461-79-8
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-FPRJBGLDSA-N
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Description

Beta-D-Altrofuranose: is a monosaccharide, specifically a furanose form of the sugar altrose. It is a rare sugar that exists in a five-membered ring structure, known as a furanose. This compound is part of the D-family of sugars, which means it has a specific orientation of its hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Altrofuranose can be synthesized through various chemical reactions involving the transformation of other sugars. One common method involves the isomerization of D-glucose or D-galactose under specific conditions to produce D-altrose, which can then cyclize to form this compound. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the isomerization and cyclization processes .

Industrial Production Methods: Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in biotechnology and enzymatic synthesis have opened new avenues for its production. Enzymes such as isomerases and epimerases can be used to convert more abundant sugars into this compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Altrofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-D-Altrofuranose has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Properties

CAS No.

40461-79-8

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1

InChI Key

AVVWPBAENSWJCB-FPRJBGLDSA-N

Isomeric SMILES

C([C@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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